3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include fluorobenzene derivatives, thiophene compounds, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of novel materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, the fluorophenyl group may enhance binding affinity to certain receptors, while the thiophene ring can influence the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one: Similar structure with a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.
3-(3-bromophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one:
Uniqueness
The presence of the fluorophenyl group in 3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one imparts unique electronic characteristics, making it distinct from its halogen-substituted counterparts. This uniqueness can influence its interactions with biological targets and its suitability for specific applications in materials science and drug discovery.
Properties
Molecular Formula |
C16H11FN2OS2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-7-thiophen-3-yl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C16H11FN2OS2/c17-11-3-1-2-9(6-11)14-15-16(22-19-14)12(7-13(20)18-15)10-4-5-21-8-10/h1-6,8,12H,7H2,(H,18,20) |
InChI Key |
WVZLAYPBXDZGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C3=CC(=CC=C3)F)NC1=O)C4=CSC=C4 |
Origin of Product |
United States |
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